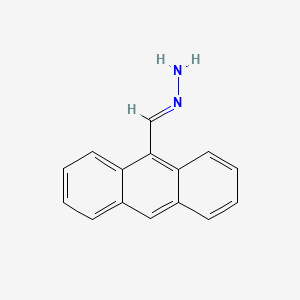

9-Anthraldehyde hydrazone

Description

Overview of Hydrazone Chemistry and its Research Significance

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group, formally derived from the condensation reaction between a ketone or aldehyde and a hydrazine (B178648). numberanalytics.com This reaction is known for its simplicity and efficiency, often proceeding with high yields in common organic solvents. mdpi.com The resulting carbon-nitrogen double bond (azomethine group) imparts unique chemical properties to the molecule, including the potential for keto-enol tautomerism in solution. mdpi.com

The significance of hydrazone chemistry is vast and multidisciplinary. numberanalytics.com Hydrazones serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds. mdpi.com Their ability to act as versatile ligands, capable of coordinating with various metal ions to form stable complexes, has made them prominent in coordination chemistry. rsc.org This property is leveraged in the development of catalysts and functional materials. rsc.orglookchem.com Furthermore, the hydrazone motif is a "privileged" structure in medicinal chemistry, as its presence in molecules often correlates with significant biological activity. researchgate.net Consequently, hydrazone derivatives have been extensively investigated for their therapeutic potential, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. rsc.orgrroij.comomicsonline.orgscispace.com

Role of 9-Anthraldehyde (B167246) as a Building Block for Hydrazone Derivatives

9-Anthraldehyde, a yellow crystalline solid, is a derivative of anthracene (B1667546) distinguished by a formyl (-CHO) group at the 9-position of its tricyclic aromatic core. guidechem.comontosight.aicymitquimica.com This combination of a large, planar, and inherently fluorescent anthracene unit with a reactive aldehyde function makes 9-anthraldehyde a highly versatile building block in organic synthesis. ontosight.aichinafortunechemical.com Its applications span the creation of dyes, pigments, advanced materials, and pharmaceutical intermediates. lookchem.comguidechem.comchinafortunechemical.com

The aldehyde group readily participates in condensation reactions, most notably with hydrazines to form hydrazone derivatives. chemicalbook.com This specific reaction allows for the direct attachment of the bulky, photophysically active anthracene moiety to the versatile hydrazone scaffold. The resulting 9-anthraldehyde hydrazones inherit the fluorescent properties of the anthracene core, making them prime candidates for the development of fluorescent probes, sensors, and organic light-emitting devices (OLEDs). chinafortunechemical.com The reaction of 9-anthraldehyde with appropriately substituted hydrazines allows for the systematic modification of the final molecule's properties, enabling chemists to fine-tune its electronic and biological characteristics for specific applications. lookchem.comresearchgate.net For example, condensation with isoniazid (B1672263) produces a highly fluorescent derivative used in analytical methods.

Current Research Landscape and Emerging Trends for 9-Anthraldehyde Hydrazone

Research on this compound and its derivatives is an active and evolving area. A primary focus is its application in materials science, particularly in optoelectronics. Due to their excellent photophysical properties, these compounds are investigated as semiconductor materials for organic electroluminescent devices and organic photoconductors. google.com The combination of the anthracene fluorophore with the charge-transporting capabilities of the hydrazone group offers potential for creating high-performance electronic devices. google.com

Another significant trend is the use of this compound as a chemosensor. The hydrazone moiety can be designed to interact with specific analytes, and this interaction can modulate the fluorescence of the attached anthracene group. This "turn-off" or "turn-on" fluorescent response allows for the sensitive and selective detection of various species, such as ions and small molecules. For instance, derivatives have been developed for the detection of hydrazine. rsc.org

In the field of medicinal chemistry, researchers are exploring the therapeutic potential of metal complexes derived from this compound ligands. The hydrazone can act as a bidentate ligand, chelating to metal centers like ruthenium(II) or vanadium(IV). researchgate.netresearchgate.net These organometallic complexes are being studied for their antiproliferative activity against cancer cell lines, combining the biological activity of the hydrazone with the properties of the metal center to create novel therapeutic agents. researchgate.net The synthesis of complex conjugates, where this compound is linked to other biologically active molecules or functional groups, continues to be a strategy for developing new compounds with promising pharmacological profiles. researchgate.netresearchgate.net

Data Tables

Table 1: Physicochemical Properties of 9-Anthraldehyde and this compound

| Property | 9-Anthraldehyde | This compound |

| CAS Number | 642-31-9 chemicalbook.com | 7512-18-7 chemicalbook.com |

| Molecular Formula | C₁₅H₁₀O nih.gov | C₁₅H₁₂N₂ chemicalbook.com |

| Molecular Weight | 206.24 g/mol nih.gov | 220.27 g/mol chemicalbook.com |

| Appearance | Yellow crystalline solid ontosight.ai | Yellow solid/powder scirp.orgiucr.org |

| Melting Point | 103-105 °C chemsrc.com | Not consistently reported |

Table 2: Synthesis of this compound

| Reactants | Solvent | Conditions | Yield | Reference |

| 9-Anthraldehyde, Hydrazine Monohydrate | Absolute Ethanol (B145695) | Reflux, 2 hours | 79% | scirp.org |

| 9-Anthraldehyde, Hydrazine Hydrate (B1144303) | Ethanol | Heating, then cooling overnight | ~67% (1g from 1.4g aldehyde) | iucr.org |

Structure

3D Structure

Properties

IUPAC Name |

(E)-anthracen-9-ylmethylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,16H2/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQXWVMPUOEUKY-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430399 | |

| Record name | 9-ANTHRALDEHYDE HYDRAZONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561328-72-1, 7512-18-7 | |

| Record name | [C(E)]-9-Anthracenecarboxaldehyde hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561328-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC400542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-ANTHRALDEHYDE HYDRAZONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 9 Anthraldehyde Hydrazone

General Synthetic Routes for 9-Anthraldehyde (B167246) Hydrazones

The most prevalent and straightforward method for the synthesis of 9-anthraldehyde hydrazones is through the condensation reaction of 9-anthraldehyde with a hydrazine (B178648) derivative. This reaction is a classic example of nucleophilic addition-elimination at a carbonyl group.

Condensation Reactions of 9-Anthraldehyde with Hydrazines

The fundamental reaction involves the direct condensation of 9-anthraldehyde with hydrazine hydrate (B1144303) or substituted hydrazines. A typical procedure involves dissolving 9-anthraldehyde in a suitable solvent, such as absolute ethanol (B145695), followed by the addition of hydrazine monohydrate. The reaction mixture is then heated under reflux. The acidic conditions often catalyze the reaction, and in some procedures, a catalytic amount of glacial acetic acid is added to facilitate the condensation. Upon cooling, the 9-anthraldehyde hydrazone product precipitates and can be purified by recrystallization.

A specific reported synthesis involves the reaction of 9-anthraldehyde (1.06 g, 5.16 mmol) with 64%–65% hydrazine monohydrate (3 ml) in 10 ml of absolute ethanol. The mixture is refluxed for 2 hours. After cooling, the resulting yellow powder is filtered and recrystallized from ethanol to yield this compound (AN-2) as a yellow solid with a yield of 79%. scirp.org

Optimization of Reaction Conditions and Synthetic Yields

While specific studies solely dedicated to the optimization of this compound synthesis are not extensively detailed in the reviewed literature, general principles of hydrazone formation can be applied to maximize yields. Key parameters that can be optimized include:

Solvent: Ethanol is commonly used, but other protic or aprotic solvents could be explored to improve solubility of reactants and facilitate product precipitation.

Catalyst: While often self-catalyzed or facilitated by a small amount of acetic acid, the use of other acid or base catalysts could be investigated to enhance reaction rates and yields.

Temperature and Reaction Time: Refluxing is a common practice, but optimizing the temperature and reaction duration can help to minimize side reactions and decomposition, potentially leading to higher purity and yield.

Stoichiometry of Reactants: Varying the molar ratio of 9-anthraldehyde to the hydrazine derivative can be crucial in driving the reaction to completion and minimizing unreacted starting materials.

For instance, in the synthesis of a related derivative, 9-anthraldehyde-1,1-diphenylhydrazone, the reaction conditions involved reacting 9-anthraldehyde with 1,1-diphenylhydrazine (B1198277) at a molar ratio of 1:1.2 to 1:2 and a temperature range of 30-120°C for 12-48 hours. google.com This suggests that an excess of the hydrazine component and a broad range of temperatures and reaction times can be explored for optimization.

Synthesis of Specific this compound Derivatives

The derivatization of 9-anthraldehyde with various substituted hydrazines allows for the synthesis of a diverse library of hydrazones with tailored electronic and structural properties.

Phenylhydrazone Derivatives of 9-Anthraldehyde

Phenylhydrazone derivatives are synthesized by reacting 9-anthraldehyde with phenylhydrazine (B124118) or its substituted analogues. A notable example is the preparation of 9-anthraldehyde-1,1-diphenylhydrazone. This synthesis is a multi-step process that begins with the preparation of 9-anthraldehyde itself from anthracene (B1667546), phosphorus oxychloride, and N,N-dimethylformamide. Concurrently, 1,1-diphenylhydrazine is synthesized. The final step involves the condensation of the prepared 9-anthraldehyde and 1,1-diphenylhydrazine. The reaction is carried out by mixing the two components, and upon cooling, the product crystallizes out and can be further purified by recrystallization from benzene. google.com

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature (°C) | Time (h) | Product |

| 9-Anthraldehyde | 1,1-Diphenylhydrazine | 1:1.2 - 1:2 | 30-120 | 12-48 | 9-Anthraldehyde-1,1-diphenylhydrazone |

Isonicotinoyl Hydrazone Derivatives (e.g., INHAA) from 9-Anthraldehyde

Isonicotinoyl hydrazones are a significant class of compounds, often investigated for their coordination chemistry and potential biological activities. The synthesis of isonicotinoylhydrazone-9-anthraldehyde (INHAA) involves the condensation of 9-anthraldehyde with isonicotinic acid hydrazide (isoniazid). This reaction typically follows the general procedure for hydrazone formation, where equimolar amounts of 9-anthraldehyde and isonicotinic acid hydrazide are reacted in a suitable solvent, often with gentle heating. The resulting Schiff base, INHAA, has been prepared and characterized, and its coordination behavior with various transition metals such as Cu(II), Co(II), and Ni(II) has been studied. doaj.org

| Reactant 1 | Reactant 2 | Product |

| 9-Anthraldehyde | Isonicotinic acid hydrazide | Isonicotinoylhydrazone-9-anthraldehyde (INHAA) |

Furohydrazide Derivatives Incorporating 9-Anthraldehyde Moiety

Proposed Synthesis:

| Reactant 1 | Reactant 2 (Proposed) | Product (Proposed) |

| 9-Anthraldehyde | 2-Furoic hydrazide | 9-Anthraldehyde-2-furoylhydrazone |

Further research would be required to establish the optimal reaction conditions and to characterize the resulting product.

Thiosemicarbazone Derivatives of 9-Anthraldehyde

Thiosemicarbazone derivatives of 9-anthraldehyde are synthesized through the condensation reaction between 9-anthraldehyde and a thiosemicarbazide (B42300). This reaction is typically carried out in a suitable solvent, such as ethanol, under reflux conditions. The nucleophilic nitrogen atom of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to yield the corresponding thiosemicarbazone.

The general synthetic scheme involves dissolving the substituted or unsubstituted thiosemicarbazide in warm methanol (B129727) or ethanol, to which a solution of 9-anthraldehyde is added. The mixture is then refluxed for a period, during which the product precipitates. Cooling the mixture allows for the isolation of the solid product by filtration.

These thiosemicarbazones, which are characterized by the R₂C=N-NH-C(=S)NH₂ functional group, are of significant interest due to their ability to act as ligands for metal ions. For instance, a series of gallium (III) complexes have been synthesized by reacting Ga(NO₃)₃ with 9-anthraldehyde thiosemicarbazones in refluxing ethanol. chemrxiv.org In some cases, a base like potassium methoxide (B1231860) is added to facilitate the deprotonation of the thiosemicarbazone ligand, enabling it to bind to the metal as a monoanionic species. chemrxiv.org Similarly, Ni(II) complexes with 9-anthraldehyde-4-methyl-3-thiosemicarbazone have been prepared and characterized. nih.gov

Table 1: Examples of 9-Anthraldehyde Thiosemicarbazone Derivatives and Metal Complexes

| Compound/Complex Name | Starting Materials | Key Reaction Conditions |

| 9-Anthraldehyde thiosemicarbazone | 9-Anthraldehyde, Thiosemicarbazide | Reflux in ethanol |

| 9-Anthraldehyde-4-methyl-3-thiosemicarbazone | 9-Anthraldehyde, 4-Methyl-3-thiosemicarbazide | Not specified |

| Tris(9-anthraldehydethiosemicarbazonato)gallium(III) | 9-Anthraldehyde thiosemicarbazone, Ga(NO₃)₃·xH₂O | Reflux in ethanol |

| Tris(9-anthraldehyde-N(4)-substituted-thiosemicarbazonato)gallium(III) | N(4)-substituted 9-anthraldehyde thiosemicarbazone, Ga(NO₃)₃·xH₂O | Reflux in ethanol, with potassium methoxide for deprotonation |

| Ni(II) complex with 9-anthraldehyde-4-methyl-3-thiosemicarbazone | 9-Anthraldehyde-4-methyl-3-thiosemicarbazone, NiCl₂ | Not specified |

Acyl Hydrazone Schiff Base Derivatives of 9-Anthraldehyde

Acyl hydrazone derivatives are another important class of compounds synthesized from 9-anthraldehyde. The synthesis is a two-step process. First, 9-anthraldehyde is reacted with a hydrazine, such as hydrazine monohydrate, to form the simple this compound. This initial condensation is typically performed in a solvent like absolute ethanol under reflux. chemrxiv.org

The resulting this compound, which possesses a reactive -NH₂ group, can then undergo a second condensation reaction with another aldehyde or a ketone. This subsequent reaction, often catalyzed by a few drops of acid like glacial acetic acid, yields a more complex Schiff base, specifically an azine derivative (R₂C=N-N=CR'₂). For example, this compound has been reacted with formylated triphenylamine (B166846) derivatives in refluxing ethanol with an acetic acid catalyst to produce novel azines. chemrxiv.org This demonstrates the utility of the initial hydrazone as a synthon for building larger, conjugated systems.

Similarly, Schiff bases can be prepared by reacting 9-anthraldehyde directly with more complex hydrazine derivatives. One study reports the synthesis of Schiff bases via the reaction of 9-anthraldehyde and 4-aminoantipyrine, which contains a primary amine group, in a multi-step process.

Table 2: Synthesis of this compound and a Representative Acyl Hydrazone Schiff Base Derivative

| Compound Name | Synthetic Steps | Key Reagents and Conditions | Yield |

| This compound | Condensation of 9-anthraldehyde with hydrazine | 9-Anthraldehyde, 64%-65% hydrazine monohydrate, absolute ethanol, reflux for 2h | 79% chemrxiv.org |

| Azine derivative (AZ-1) | Condensation of this compound with an aldehyde | This compound, 4-(diphenylamino)benzaldehyde, absolute ethanol, glacial acetic acid, reflux for 2h | Not specified |

Reductive Amination Strategies for Fluorescent Labeling Utilizing 9-Anthraldehyde

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used for conjugating molecules. The process involves the reaction of a carbonyl compound, such as 9-anthraldehyde, with a primary or secondary amine to form a transient imine or iminium ion, which is then immediately reduced in situ to a stable amine linkage. The inherent fluorescence of the anthracene moiety makes 9-anthraldehyde an attractive candidate for a fluorescent labeling agent.

The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose because it is a mild reducing agent that is stable at neutral pH but becomes effective under the slightly acidic conditions that favor iminium ion formation. nih.govnih.gov The reaction rate for the reduction of iminium ions with NaBH₃CN is significantly faster than for aldehydes or ketones, allowing the entire process to occur in a single reaction vessel. nih.govnih.gov

A typical procedure for fluorescently labeling a primary amine-containing biomolecule (e.g., a protein or peptide) with 9-anthraldehyde would involve:

Mixing the amine-containing substrate with 9-anthraldehyde in a suitable buffer (pH ~6-7) to facilitate the formation of the Schiff base.

Adding a mild reducing agent, such as sodium cyanoborohydride or the safer alternative, sodium triacetoxyborohydride (B8407120) (STAB), to the mixture. nih.govscirp.org

Allowing the reaction to proceed until the imine is fully reduced to the stable secondary amine, covalently linking the fluorescent anthracenyl group to the target molecule.

While specific, detailed research findings on the use of 9-anthraldehyde for fluorescent labeling via reductive amination are not extensively documented in the provided search context, the chemical principles strongly support its utility. The high fluorescence quantum yield of the anthracene core provides a sensitive reporter group, and the reactivity of the aldehyde function towards amines is a well-established conjugation chemistry.

Post-Synthetic Functionalization and Modification of this compound Scaffolds

Once the this compound scaffold is formed, it can undergo further chemical transformations, allowing for the creation of more complex and functionally diverse molecules. These modifications can target the anthracene ring system, the hydrazone linker, or the terminal nitrogen atom.

One significant post-synthetic modification strategy involves leveraging the hydrazone moiety as an activating group for the anthracene core. Research has shown that converting 9-anthraldehyde into its N,N-dimethylhydrazone derivative increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the anthracene system. chemrxiv.org This "HOMO-rising activation" makes the anthracene ring a more reactive, electron-rich diene for Diels-Alder [4+2]-cycloaddition reactions. chemrxiv.org This allows for the dearomatization of the central ring and the stereoselective construction of polycyclic structures that would be difficult to achieve with the parent aldehyde. chemrxiv.orgresearchgate.net Following the cycloaddition, the hydrazone moiety can be chemically transformed or "unmasked," providing access to other functional groups while retaining the stereochemistry introduced in the key reaction step. chemrxiv.orgresearchgate.net

Another avenue for post-synthetic modification is the reaction at the terminal nitrogen of the simple hydrazone (R₂C=N-NH₂). As described in section 2.2.5, this primary amine group is nucleophilic and can react with various electrophiles, most notably aldehydes and ketones, to form azines. chemrxiv.org This allows for the straightforward linking of the this compound scaffold to other molecular fragments, extending conjugation and creating materials with tailored electronic and optical properties. scirp.org

Spectroscopic and Structural Elucidation of 9 Anthraldehyde Hydrazones

Vibrational Spectroscopy (FT-IR) for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The formation of 9-Anthraldehyde (B167246) hydrazone from 9-Anthraldehyde and hydrazine (B178648) results in a distinct and predictable change in its infrared spectrum.

The most significant change is the disappearance of the strong carbonyl (C=O) stretching vibration of the aldehyde group in the starting material, 9-Anthraldehyde, which typically appears around 1700 cm⁻¹. brainly.com Its absence in the product's spectrum is a primary indicator of the successful condensation reaction.

Concurrently, new characteristic absorption bands appear for the hydrazone product. A key band emerges in the 1690–1590 cm⁻¹ region, which is attributed to the stretching vibration of the newly formed azomethine group (C=N). researchgate.net Additionally, the presence of the -NH₂ group in the hydrazone moiety gives rise to N-H stretching vibrations, which are typically observed in the 3500–3180 cm⁻¹ range. The spectrum also retains the characteristic absorptions for the anthracene (B1667546) core, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations around 1600 cm⁻¹. brainly.com

Table 1: Expected FT-IR Characteristic Absorption Bands for 9-Anthraldehyde Hydrazone

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH₂ | 3500 - 3180 |

| Aromatic C-H Stretch | Ar-H | > 3000 |

| Azomethine C=N Stretch | C=N | 1690 - 1590 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming the connectivity of atoms and providing insights into the electronic environment of the nuclei.

In the ¹H NMR spectrum of this compound, the most diagnostic signal is that of the azomethine proton (-CH=N). This proton is typically deshielded and appears as a singlet in the downfield region of the spectrum, generally between δ 8.0 and 10.0 ppm. The exact chemical shift is influenced by the electronic environment and the stereochemistry around the C=N bond.

The protons of the anthracene ring system resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The complex splitting patterns observed in this region are due to spin-spin coupling between adjacent protons. The signals for the protons at positions 1, 8, 4, and 5 are generally found at the most downfield shifts due to the anisotropic effect of the fused ring system. The proton at position 10 is also characteristically shifted. The protons of the -NH₂ group can appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Azomethine Proton | -CH=N | 8.0 - 10.0 |

| Aromatic Protons | Anthracene Ring | 7.0 - 9.0 |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum by showing the signals for all unique carbon atoms in the molecule. For this compound, a key signal is that of the azomethine carbon (-CH=N). This carbon typically resonates in the range of δ 155–165 ppm, confirming the formation of the hydrazone linkage. researchgate.net

The carbons of the anthracene moiety will appear in the aromatic region, generally between δ 120 and 140 ppm. Due to the symmetry of the anthracene core, not all 14 carbons will be unique. The specific chemical shifts of the quaternary carbons and the protonated carbons can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Azomethine Carbon | -CH=N | 155 - 165 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption profile of this compound is dominated by the extensive π-conjugated system of the anthracene core. Anthracene itself displays characteristic absorption bands corresponding to π→π* transitions. nist.gov

The introduction of the hydrazone group (-CH=N-NH₂) at the 9-position extends the conjugation of the system. This extension typically results in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to the parent 9-Anthraldehyde. nist.gov The spectrum is expected to show multiple bands, characteristic of the fine vibrational structure of large polycyclic aromatic hydrocarbons. These transitions provide insight into the electronic energy levels of the molecule.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected Absorption Region (nm) |

|---|

Mass Spectrometry (e.g., ESI-MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂N₂), the calculated molecular weight is approximately 220.27 g/mol . chemicalbook.com

In a typical mass spectrum, the most important peak would be the molecular ion peak (M⁺), which would confirm the molecular weight of the compound. For this compound, this peak would be expected at a mass-to-charge ratio (m/z) of approximately 220. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, showing characteristic losses of fragments from the parent molecule.

Table 5: Molecular Identity Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂ |

| Molecular Weight | 220.27 g/mol |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely reported, analysis of related hydrazone structures reveals common features. researchgate.net Hydrazones often exhibit a nearly planar structure due to the sp² hybridization of the atoms involved in the C=N double bond. The crystal packing is typically influenced by intermolecular interactions, such as hydrogen bonding involving the -NH₂ group and π-π stacking interactions between the planar anthracene rings of adjacent molecules. Such an analysis would definitively establish the E/Z stereochemistry of the azomethine double bond and the precise geometry of the anthracene framework.

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Separation Studies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and separation of this compound and its derivatives. The inherent chromophoric and often fluorescent nature of the anthracene moiety allows for sensitive detection, typically by UV-Visible or fluorescence detectors. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for these analyses, leveraging the hydrophobic character of the molecule.

Detailed research findings have demonstrated the successful application of RP-HPLC in separating and quantifying hydrazones derived from 9-anthraldehyde. For instance, in the analysis of 9-anthraldehyde isonicotinoyl hydrazone, a fluorescent derivative, a robust HPLC method with fluorescence detection was developed and validated. nih.gov This method showcases the utility of derivatization to enhance detectability and separation efficiency. The separation was achieved on a C18 reversed-phase column with an isocratic mobile phase, highlighting a common approach for such compounds. nih.gov

The selection of chromatographic conditions is paramount for achieving optimal separation and accurate purity determination. Key parameters that are typically optimized include the stationary phase, mobile phase composition, flow rate, and detector settings. While specific conditions can vary depending on the exact hydrazone derivative and the matrix, a general framework for the HPLC analysis of 9-anthraldehyde hydrazones can be established.

For the purity assessment of newly synthesized batches of this compound or its derivatives, HPLC provides a quantitative measure of the main component relative to any impurities or unreacted starting materials. A patent for a related compound, 9-anthraldehyde-1,1-diphenylhydrazone, reported achieving a purity of greater than 99.5% as determined by HPLC, underscoring the technique's effectiveness in quality control. google.com

The following interactive data tables summarize typical chromatographic conditions and performance parameters for the HPLC analysis of this compound derivatives, based on established methods for closely related compounds. nih.gov

Table 1: Typical HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 Reversed-Phase Column |

| Mobile Phase | Isocratic mixture of Methanol (B129727) and Water |

| Detector | Fluorescence Detector (FL) |

| Excitation Wavelength | 390 nm |

| Emission Wavelength | 489 nm |

Users can interact with this table to see the typical setup for HPLC analysis.

Table 2: Performance and Validation Parameters of a Representative HPLC Method

| Parameter | Finding |

|---|---|

| Linearity Range | 0.5 - 20 µg/mL |

| Limit of Detection (LOD) | 0.11 µg/mL |

| Limit of Quantitation (LOQ) | 0.33 µg/mL |

This table illustrates the sensitivity and quantitative capabilities of the HPLC method.

Separation studies utilizing HPLC are crucial not only for purity assessment but also for monitoring reaction progress and identifying byproducts during the synthesis of 9-anthraldehyde hydrazones. The ability to resolve the target compound from its precursors, such as 9-anthraldehyde and the corresponding hydrazine, allows for the precise determination of reaction completion and yield.

Computational and Theoretical Investigations of 9 Anthraldehyde Hydrazone

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the electronic structure of molecules. It offers a good balance between computational cost and accuracy, making it suitable for studying relatively large systems like 9-Anthraldehyde (B167246) hydrazone. The B3LYP (Becke's three-parameter hybrid exchange–correlation functional) is a commonly used functional for such studies, often paired with basis sets like 6-31G(d,p). nih.govmdpi.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For hydrazone derivatives, DFT calculations are performed to obtain the optimized geometric parameters, such as bond lengths and angles. researchgate.net These theoretical values are often compared with experimental data from X-ray crystallography to validate the computational model. nih.govmdpi.com

Once the geometry is optimized, the global minimum energy of the molecule in its ground state can be calculated. For a similar hydrazone derivative, a global energy minimum of -1029.7542 Hartree was determined using the B3LYP/6-31G(d,p) method. nih.govresearchgate.net This value is essential for subsequent calculations of thermodynamic properties and reaction energetics.

Table 1: Representative Calculated Geometric Parameters for Hydrazone Derivatives

| Parameter | Typical Calculated Value (Å or °) | Computational Method |

|---|---|---|

| C=N Bond Length | ~1.28 - 1.30 Å | DFT/B3LYP |

| N-N Bond Length | ~1.35 - 1.38 Å | DFT/B3LYP |

| C=N-N Bond Angle | ~116 - 120° | DFT/B3LYP |

Note: The values presented are typical for hydrazone structures and may vary slightly for 9-Anthraldehyde hydrazone.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and polarizability. nih.govaimspress.com

A small energy gap suggests that the molecule is more reactive and can be easily polarized, which is often associated with enhanced biological or optical activity. nih.govmdpi.com For a cocrystal of the parent compound, 9-anthraldehyde, the HOMO-LUMO energy gap was calculated to be 2.56 eV. mdpi.com In DFT studies of hydrazones, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. mdpi.com This distribution dictates the nature of electronic transitions and charge transfer within the molecule.

Table 2: Frontier Molecular Orbital Energies and Energy Gap

| Orbital | Calculated Energy (eV) | Property |

|---|---|---|

| HOMO | -0.26751 (Example value for a similar compound) nih.gov | Electron Donor |

| LUMO | -0.18094 (Example value for a similar compound) nih.gov | Electron Acceptor |

| Energy Gap (ΔE) | ~2.5 - 4.0 eV (Typical range for related compounds) mdpi.comnih.gov | Indicator of Reactivity |

Theoretical vibrational analysis is performed to confirm that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the interpretation of experimental infrared (IR) and Raman spectra. nih.govresearchgate.net DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes.

The calculated spectrum is often compared with the experimental FTIR spectrum. Key vibrational modes for this compound include the azomethine (C=N) stretching, N-H stretching, N-N stretching, and vibrations associated with the anthracene (B1667546) rings. For example, the characteristic azomethine group v(C=N) band in a similar compound was observed experimentally at 1595 cm⁻¹ and calculated theoretically at 1668 cm⁻¹. nih.gov Such comparisons allow for a detailed assignment of the experimental spectral bands. mdpi.comnih.gov

The C=N double bond in hydrazones allows for the existence of geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together). nih.gov DFT calculations are instrumental in analyzing the conformational landscape of this compound, particularly the relative stabilities of its E and Z isomers. mdpi.com

Computational studies can determine the thermodynamic parameters—such as relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG)—for each isomer. researchgate.net The relative stability is often dictated by steric hindrance and the possibility of intramolecular hydrogen bonding. nih.govscielo.br For one mercury complex of an anthracene-derived hydrazone, DFT calculations revealed the Z-isomer to be more stable than the E-isomer by 14.35 kJ/mol. nih.gov Conversely, for the free ligand, the E-isomer was found to be more stable. nih.gov Calculations can also map the transition state for the isomerization process, revealing the energy barrier for interconversion between the two forms. mdpi.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their excited states. This is crucial for understanding and predicting their photophysical properties, such as UV-visible absorption and fluorescence emission. researchgate.netresearchgate.net

TD-DFT calculations can predict the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), which correspond to the molecule's absorption spectrum. The calculation provides the absorption wavelength (λ_max) and the corresponding oscillator strength (f), which is a measure of the transition probability. researchgate.net For a cocrystal of 9-anthraldehyde, TD-DFT calculations attributed a redshifted absorption band at 574 nm to the S₀→S₁ transition, which was identified as a charge-transfer excitation. mdpi.com

To predict emission (fluorescence) wavelengths, the geometry of the first excited state (S₁) is optimized first. Then, the energy of the transition from the optimized S₁ state back to the ground state (S₀) is calculated. researchgate.net This process allows for the theoretical determination of the emission wavelength, which can be compared with experimental photoluminescence data. youtube.com These calculations provide insight into the nature of the electronic transitions, such as whether they are localized on the anthracene moiety or involve charge transfer across the hydrazone bridge. mdpi.com

Coordination Chemistry and Metal Complexation with 9 Anthraldehyde Hydrazone Ligands

Ligand Design Principles for 9-Anthraldehyde (B167246) Hydrazone Derivatives

The design of 9-anthraldehyde hydrazone derivatives for metal complexation is guided by several key principles aimed at tuning the electronic and steric properties of the ligand to achieve desired coordination geometries and complex stabilities. The fundamental structure of this compound offers a bidentate or potentially higher denticity chelating scaffold through the imine nitrogen and the amide/enol oxygen or sulfur atoms.

The core design strategies involve modifications at two primary sites: the hydrazide moiety and the anthracene (B1667546) ring.

Modification of the Hydrazide Moiety: Substitution on the terminal nitrogen of the hydrazone functionality is a common strategy to introduce additional donor atoms, thereby increasing the ligand's denticity. For instance, aroylhydrazones, synthesized from the condensation of 9-anthraldehyde with various aroylhydrazides (e.g., isonicotinoylhydrazide, benzhydrazide), introduce a carbonyl group that can participate in coordination in its keto or enol form. The nature of the substituent on the aroyl ring can further influence the electronic properties of the ligand. Electron-donating groups can enhance the electron density on the donor atoms, leading to stronger metal-ligand bonds, while electron-withdrawing groups can modulate the redox properties of the resulting complexes.

The inherent versatility of the hydrazone linkage, which can exist in keto-enol tautomeric forms, plays a crucial role in its coordination behavior. In the presence of a metal ion and under appropriate pH conditions, the ligand can deprotonate to coordinate as a monoanionic ligand, typically through the enolic oxygen and the azomethine nitrogen. This flexibility allows this compound derivatives to act as bidentate (N,O) or tridentate (N,N,O or N,N,S) ligands, leading to the formation of stable chelate rings with metal ions.

Synthesis of Metal Complexes Incorporating this compound Ligands

The synthesis of metal complexes with this compound ligands is generally achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that influence the nature and yield of the final product.

Commonly employed synthetic methods include:

Direct Reaction: This is the most straightforward approach, involving the mixing of a solution of the this compound derivative with a solution of the metal salt (e.g., chloride, nitrate (B79036), acetate (B1210297), or perchlorate) in a solvent like methanol (B129727), ethanol (B145695), or a mixture of solvents. The reaction mixture is often heated under reflux to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent.

Template Synthesis: In some cases, the metal ion can act as a template, directing the condensation reaction between 9-anthraldehyde and a hydrazide to form the hydrazone ligand in situ, which then coordinates to the metal ion. This method can be particularly useful for the synthesis of macrocyclic or other complex coordination compounds.

Complexation with Transition Metal Ions (e.g., Cu(II), Zn(II), Ru(II), Pd(II), Fe(III), Mn(II), Co(II), Ni(II))

This compound derivatives have been successfully used to synthesize complexes with a wide range of transition metal ions.

Cu(II), Co(II), and Ni(II): Numerous studies have reported the synthesis of Cu(II), Co(II), and Ni(II) complexes with isonicotinoylhydrazone-9-anthraldehyde. jptcp.comscispace.com These complexes are typically prepared by refluxing a methanolic solution of the ligand with the corresponding metal nitrate, acetate, or perchlorate salt. scispace.com

Ru(II): Ruthenium(II) arene complexes of the general formula [(η⁶-arene)Ru(L)Cl], where L is a monobasic bidentate substituted 9-anthraldehyde benzhydrazone derivative, have been synthesized. These "piano-stool" geometry complexes are formed by reacting the appropriate ruthenium arene dimer with the hydrazone ligand. researchgate.net

Pd(II): Cyclopalladated complexes of 9-anthraldehyde aroylhydrazones have been synthesized. epa.gov These organometallic compounds are formed through the activation of a C-H bond on the anthracene ring, leading to the formation of a stable palladacycle.

Zn(II): While specific studies on this compound complexes with Zn(II) are less common, the coordination chemistry of similar hydrazone ligands with Zn(II) is well-established, suggesting that stable complexes can be readily formed. nih.govmdpi.com

Fe(III) and Mn(II): The synthesis of Fe(III) and Mn(II) complexes with hydrazone ligands is well-documented, and similar synthetic strategies can be applied to this compound derivatives. These complexes are often prepared by reacting the ligand with the corresponding metal chloride or nitrate salt.

Stoichiometry and Coordination Modes of Metal-Hydrazone Complexes

The stoichiometry and coordination modes of metal complexes with this compound ligands are influenced by several factors, including the nature of the metal ion, the specific derivative of the hydrazone ligand, the presence of counter-ions, and the reaction conditions.

Commonly observed stoichiometries are 1:1 and 1:2 (metal:ligand). The coordination mode of the hydrazone ligand can vary from monodentate to tridentate.

Bidentate Coordination: In many cases, this compound derivatives act as bidentate ligands, coordinating to the metal ion through the azomethine nitrogen and the carbonyl/enolic oxygen. For instance, in some Cu(II), Co(II), and Ni(II) complexes of isonicotinoylhydrazone-9-anthraldehyde, the ligand exhibits bidentate coordination. scispace.com

Monodentate Coordination: In certain complexes, the hydrazone ligand may coordinate in a monodentate fashion, typically through the azomethine nitrogen. This has been observed in some isonicotinoylhydrazone-9-anthraldehyde complexes. scispace.com

Tridentate Coordination: By introducing an additional donor group, for example, a hydroxyl group in the ortho position of an aldehyde precursor, tridentate ONO donor hydrazone ligands can be formed. These ligands can coordinate to a metal center via the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen.

The geometry around the metal center is also diverse, with tetrahedral, square planar, and octahedral geometries being the most common. For example, tetrahedral geometry has been suggested for some nitrate complexes of Cu(II) with isonicotinoylhydrazone-9-anthraldehyde, while other complexes of the same ligand with Co(II) and Ni(II) adopt an octahedral geometry. jptcp.comscispace.com

Structural Elucidation of this compound Metal Complexes

The structural characterization of this compound metal complexes is crucial for understanding their chemical and physical properties. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose.

Spectroscopic Characterization of Metal Complexes (IR, UV-Vis, NMR, ESR)

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the hydrazone ligand. The key vibrational bands that provide information about the coordination include:

ν(N-H): The stretching vibration of the N-H group in the free ligand, which may disappear or shift upon deprotonation and coordination.

ν(C=O): The carbonyl stretching frequency of the hydrazide moiety. A shift to lower wavenumber upon complexation indicates coordination through the carbonyl oxygen.

ν(C=N): The stretching vibration of the azomethine group. A shift in this band upon complexation confirms the involvement of the azomethine nitrogen in coordination.

ν(N-N): The stretching vibration of the N-N single bond.

New Bands: The appearance of new bands in the low-frequency region can be attributed to the formation of M-O and M-N bonds.

Table 1: Selected IR Spectral Data for a Hydrazone Ligand and its Metal Complexes (cm⁻¹)

| Compound | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-O) | ν(M-N) |

| Hydrazone Ligand | ~3200 | ~1680 | ~1620 | - | - |

| Metal Complex | Shifted or absent | Shifted to lower frequency | Shifted | Present | Present |

Note: The exact positions of the bands can vary depending on the specific ligand and metal ion.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes provide information about the geometry around the metal ion and the nature of the electronic transitions. The spectra of the free ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions associated with the aromatic rings and the hydrazone moiety. Upon complexation, these bands may shift, and new bands in the visible region may appear due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these d-d bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral). For instance, the electronic spectrum of a Cu(II) complex of isonicotinoylhydrazone-9-anthraldehyde showed a broad band around 14925 cm⁻¹, suggestive of a tetrahedral geometry. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II), Pd(II), and some Ru(II) complexes). In the ¹H NMR spectrum of the free ligand, the proton of the N-H group typically appears as a downfield signal. The disappearance of this signal upon complexation indicates deprotonation and coordination. Shifts in the signals of the aromatic and azomethine protons also provide evidence of coordination.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II), Mn(II), and some Fe(III) and Co(II) species. The ESR spectrum provides information about the oxidation state of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the ESR spectrum are characteristic of the electronic environment of the metal ion.

Single Crystal X-ray Diffraction of Metal-Hydrazone Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

A single-crystal X-ray diffraction study of a ruthenium(II) arene complex with a 9-anthraldehyde benzhydrazone derivative has confirmed a pseudo-octahedral ("piano-stool") geometry around the ruthenium center. researchgate.net In this structure, the ruthenium atom is coordinated to the arene ligand, a chloride ion, and the bidentate hydrazone ligand, which coordinates through the enolic oxygen and the azomethine nitrogen.

While single-crystal X-ray diffraction data for a wide range of this compound complexes with all the specified metals are not extensively available, studies on related hydrazone complexes provide valuable insights into the expected structural features. These studies have confirmed various coordination modes and geometries, including mononuclear and polynuclear structures, and have elucidated the role of hydrogen bonding and other supramolecular interactions in the crystal packing.

Electronic and Magnetic Properties of Metal-Hydrazone Complexes

The electronic and magnetic properties of metal complexes containing this compound and its derivatives are intrinsically linked to the nature of the metal ion, the coordination geometry, and the ligand field. These properties are primarily investigated through electronic absorption spectroscopy (UV-Vis) and magnetic susceptibility measurements.

Electronic spectra of these complexes typically display bands arising from intra-ligand transitions (π→π* and n→π*), which are often shifted compared to the free ligand upon coordination, and d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands. For instance, copper(II) complexes of isonicotinoylhydrazone-9-anthraldehyde exhibit d-d transition bands that suggest a distorted octahedral or tetrahedral geometry. researchgate.net One copper complex displayed two bands in the visible region at 772 nm and 939 nm, confirming a distorted geometry due to the Jahn-Teller effect. researchgate.net Similarly, cobalt(II) and nickel(II) complexes show characteristic bands in their electronic spectra that are indicative of their specific coordination environments, which can range from tetrahedral to octahedral. researchgate.netresearchgate.net For example, a Co(II) complex showed bands at 505 nm, 645 nm, and 761 nm, while a Ni(II) complex had bands at 654 nm, 721 nm, and 876 nm. researchgate.net

Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in the metal center, allowing for the determination of the complex's magnetic moment and spin state. The magnetic moments for Co(II) and Ni(II) complexes of acenaphthenone hydrazone were found to be consistent with high-spin distorted octahedral configurations. mdpi.com In another study, the magnetic moments for Fe(III), Co(II), Ni(II), and Cu(II) complexes were measured at 5.83, 4.30, 2.73, and 1.74 Bohr Magnetons (B.M.) respectively, indicating that the complexes were paramagnetic. researchgate.net A Cu(II) complex of isonicotinoylhydrazone-9-anthraldehyde was identified as having a magnetic moment of 2.25 B.M., which is indicative of an octahedral stereostructure. researchgate.net In contrast, complexes with metal ions like Zn(II), MoO₂(VI), and WO₂(VI) are typically found to be diamagnetic as expected for d¹⁰ and d⁰ configurations. chemistryjournal.net Weak antiferromagnetic exchange has also been observed in some binuclear Cu(II) complexes, as indicated by EPR spectroscopy and magnetic susceptibility studies. mdpi.com

Below is a table summarizing the electronic and magnetic properties of selected metal-hydrazone complexes.

| Metal Ion | Geometry | Magnetic Moment (B.M.) | Key Electronic Transitions (nm) | Reference |

| Cu(II) | Distorted Octahedral | 2.25 | 772, 939 | researchgate.net |

| Co(II) | Octahedral | 4.30 | 505, 645, 761 | researchgate.net |

| Ni(II) | Octahedral | 2.73 | 654, 721, 876 | researchgate.net |

| Fe(III) | Octahedral | 5.83 | Weak bands | researchgate.net |

| VO(IV) | Square Pyramidal | 1.67 | - | chemistryjournal.net |

| Zn(II) | Tetrahedral | Diamagnetic | - | researchgate.net |

Influence of Ligand Substituents and Metal Center on Coordination Properties

The coordination chemistry of this compound is significantly influenced by both the nature of the central metal ion and the presence of various substituents on the hydrazone ligand framework. These factors dictate the ligand's coordination mode, the stoichiometry of the resulting complex, and its ultimate geometry.

The metal center plays a pivotal role in determining the coordination number and preferred geometry of the complex. For example, studies on isonicotinoylhydrazone-9-anthraldehyde complexes revealed that metals like Cu(II), Co(II), and Ni(II) can form complexes with either tetrahedral or octahedral geometries depending on the counter-ions present. researchgate.net Trivalent metals such as Cr(III) and Fe(III) typically favor an octahedral geometry with hydrazone ligands. chemistryjournal.net The coordination behavior of the hydrazone ligand itself—acting as a bidentate or tridentate donor—can also be directed by the metal ion. researchgate.netjptcp.com For instance, the isonicotinoylhydrazone-9-anthraldehyde ligand was found to coordinate in a bidentate fashion through the carbonyl oxygen and azomethine nitrogen to Cu(II), Ni(II), and Co(II), but as a monodentate ligand via the pyridine nitrogen to Zn(II). researchgate.net

Substituents on the ligand can profoundly alter its electronic and steric properties, thereby influencing its interaction with the metal center. Electron-withdrawing or electron-donating groups on the aromatic rings of the hydrazone can modulate the electron density on the donor atoms (typically nitrogen and oxygen), affecting the stability and bond strength of the metal-ligand bonds. nih.govresearchgate.net Research on salicylaldehyde hydrazones has shown that substituents can systematically alter the strength of intramolecular hydrogen bonds, a principle that extends to the modulation of coordination properties. nih.govresearchgate.net More electron-withdrawing substituents generally lead to stronger interactions with the metal center. nih.gov

Steric hindrance caused by bulky substituents can also dictate the stoichiometry and structure of the final complex. researchgate.net Large substituents near the coordination site may prevent the formation of otherwise preferred geometries or lead to lower coordination numbers. For example, the stoichiometry of complexes formed with bis(3,5-dimethylpyrazolyl)methane was found to be governed by the steric factors of the ligand substituents. researchgate.net This principle highlights how the interplay between the electronic nature of the metal, its preferred coordination geometry, and the steric and electronic profiles of the substituted this compound ligand allows for the fine-tuning of the resulting metal complex's structure and properties.

The table below illustrates the influence of the metal center on the geometry of hydrazone complexes.

| Metal Center | Typical Coordination Geometry | Ligand Coordination Mode | Reference |

| Cu(II) | Octahedral / Tetrahedral | Bidentate (O, N) | researchgate.net |

| Co(II) | Octahedral / Tetrahedral | Bidentate (O, N) | researchgate.net |

| Ni(II) | Octahedral / Tetrahedral | Bidentate (O, N) | researchgate.net |

| Zn(II) | Tetrahedral | Monodentate (N) or Tridentate | researchgate.netmdpi.com |

| Fe(III) | Octahedral | Tridentate (O, N, O) | chemistryjournal.net |

| Cr(III) | Octahedral | Tridentate (O, N, O) | chemistryjournal.net |

Photophysical and Photochemical Research of 9 Anthraldehyde Hydrazones

Fluorescence Properties of 9-Anthraldehyde (B167246) Hydrazone and its Derivatives

Hydrazone compounds are recognized for their unique photophysical and photochemical properties, which make them valuable in the development of materials for applications such as organic light-emitting diodes. The fluorescence of 9-anthraldehyde hydrazone is fundamentally derived from the anthracene (B1667546) moiety, a well-known fluorophore. However, the hydrazone group (-CH=N-NH2) significantly modulates these properties.

The electronic absorption and emission spectra of this compound are dominated by the π-π* transitions of the anthracene core. Anthracene itself exhibits a characteristic structured absorption spectrum between 300-380 nm. The introduction of the hydrazone group at the 9-position extends the conjugation, which typically results in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted anthracene.

While specific spectral data for this compound is not extensively detailed in readily available literature, the parent compound, 9-anthraldehyde, offers a point of comparison. The absorption spectrum of 9-anthraldehyde shows characteristic bands related to the anthracene system. Its solid-state emission maximum has been reported at approximately 550 nm. mdpi.com For this compound, the emission spectrum is also expected to be in the visible region, with its exact wavelength and structure influenced by the hydrazone functionalization and the surrounding environment.

The fluorescence quantum yield (ΦF) is a critical measure of the efficiency of the emission process. For many hydrazone derivatives, the fluorescence can be weak due to efficient non-radiative decay pathways. These pathways can include C=N isomerization and photoinduced electron transfer (PET) processes, which compete with fluorescence emission.

Specific photoluminescence quantum yield data for this compound is sparse in the reviewed literature. However, studies on the parent aldehyde, 9-anthraldehyde, when engineered into cocrystals, have shown that its quantum yield can be modulated. For instance, in a cocrystal with 1,4-diiodotetrafluorobenzene (B1199613) (AA-DITFB), the quantum yield was 4.89%, while a cocrystal with 2,3,5,6-tetrafluoroterephthalic acid (AA-TFTPA) showed a lower quantum yield of 0.78%. mdpi.com These findings highlight the sensitivity of the emission efficiency to the local molecular environment and intermolecular interactions, a principle that also applies to its hydrazone derivative. The aggregation of chromophores in the solid state can also affect photophysical properties, sometimes leading to quenching and a less intense emission compared to the solution phase. mdpi.com

Table 1: Photophysical Parameters of 9-Anthraldehyde (9-AA) and its Cocrystals

| Compound | Emission Max (λem, max) | Photoluminescence Quantum Yield (ΦF) |

|---|---|---|

| 9-AA | 550 nm | 1.23% |

| AA-DITFB | 516 nm | 4.89% |

| AA-TFTPA | 562 nm | 0.78% |

| AA-TCNB | 602 nm | 3.54% |

Data sourced from studies on solid-state cocrystals. mdpi.com

Hydrazone derivatives are widely employed as fluorescent sensors for metal ions due to their ability to act as chelating ligands. The hydrazone moiety contains nitrogen atoms with lone pairs of electrons that can coordinate with metal cations. This interaction often leads to significant changes in the fluorescence properties of the molecule.

One common mechanism is Chelation-Enhanced Fluorescence (CHEF). In the free ligand, a non-radiative decay process, such as photoinduced electron transfer (PET) from the nitrogen lone pairs to the excited fluorophore (the anthracene core), can quench fluorescence. Upon chelation with a metal ion, the lone pair electrons become engaged in the coordination bond, which can inhibit the PET process. This blockage of the quenching pathway leads to a significant "turn-on" fluorescence response.

Conversely, Chelation-Enhanced Quenching (CHEQ) can also occur. In this case, coordination with certain metal ions, particularly paramagnetic species like Cu²⁺, can introduce new non-radiative decay pathways, leading to a decrease or complete quenching of the fluorescence. These phenomena make hydrazone derivatives, including those of 9-anthraldehyde, promising candidates for the development of selective and sensitive fluorescent metal ion sensors.

Formation of Charge-Transfer Complexes (e.g., with Sulfur Dioxide)

This compound can interact with electron-accepting molecules to form charge-transfer (CT) complexes. A notable example is its reaction with sulfur dioxide (SO₂). Research has demonstrated the formation of a 1:1 charge-transfer complex between this compound and SO₂. scirp.org In the ground state, this complex is not ionic. The formation of such complexes is characterized by the appearance of a new, broad absorption band at a longer wavelength than the absorption bands of the individual components. This new band is due to the electronic transition from the highest occupied molecular orbital (HOMO) of the electron donor (the hydrazone) to the lowest unoccupied molecular orbital (LUMO) of the electron acceptor (SO₂). The interaction strongly affects the luminescent properties by inducing the transition of π electrons during excitation. mdpi.com

Photoreaction Mechanisms and Product Analysis (e.g., Azine Formation)

Upon irradiation with light, the charge-transfer complex of this compound and SO₂ undergoes a distinct photochemical reaction. The primary product of the photolysis of the hydrazone in liquid sulfur dioxide is 9-anthraldehyde azine. scirp.org Azines are a class of compounds with the general structure R₂C=N-N=CR₂. scirp.org The formation of the azine from the hydrazone precursor involves an N-N bond scission. scirp.org

The reaction mechanism is believed to proceed through an excited triplet state of the charge-transfer complex. scirp.org The quantum yield for the formation of the azine product is influenced by the solvent and the concentrations of both sulfur dioxide and molecular oxygen. scirp.org The presence of oxygen has been found to cause a large increase in the quantum yield of azine formation, which suggests the involvement of an ionic intermediate that is formed from the triplet CT complex. scirp.org

Table 2: Quantum Yield for 9-Anthraldehyde Azine Formation

| Solvent | Reactant Concentrations | Quantum Yield (Φ) |

|---|---|---|

| Liquid SO₂ | [Hydrazone] = 1.0 x 10⁻³ M | 0.03 |

| Liquid SO₂ | [Hydrazone] = 1.0 x 10⁻³ M, Air-saturated | 0.20 |

| CCl₄-SO₂ (1:1 v/v) | [Hydrazone] = 1.0 x 10⁻³ M, Air-saturated | 0.09 |

Data reflects the quantum yield of the product formation, not fluorescence. scirp.org

Solvent Effects on Photophysical Behavior

The photophysical properties of fluorescent molecules like this compound are often highly sensitive to the solvent environment. Changes in solvent polarity, viscosity, and hydrogen-bonding capability can influence the absorption and emission spectra, fluorescence quantum yield, and lifetime. This phenomenon is known as solvatochromism.

For many aromatic compounds, an increase in solvent polarity causes a red shift in the fluorescence emission spectrum, particularly if the molecule has a larger dipole moment in the excited state than in the ground state. This shift is due to the reorientation of solvent molecules around the excited-state dipole, which lowers the energy of the excited state. While specific solvatochromic data for this compound is not detailed, studies on related compounds like 9,10-dicyanoanthracene (B74266) show that its photophysical properties correlate well with solvent polarity parameters. Its fluorescence lifetime, for instance, was found to increase as the solvent's dielectric constant increases. It is expected that this compound would exhibit similar dependencies, with its photophysical behavior being tunable by the choice of solvent.

Applications in Sensing and Advanced Analytical Method Development

Development of Fluorescent Probes for Specific Metal Ion Detection (e.g., Fe³⁺)

Derivatives of 9-Anthraldehyde (B167246) hydrazone have been successfully engineered as fluorescent probes for the selective detection of metal ions, with a notable focus on ferric iron (Fe³⁺). These probes leverage the interaction between the metal ion and the hydrazone moiety, which in turn modulates the fluorescence properties of the anthracene (B1667546) unit.

One approach involves conjugating 4-aminoacetophenone with 9-anthraldehyde to create a flexible fluorescent probe. This probe exhibits a "turn-off" response to Fe³⁺ in a neutral aqueous solution (water-ethanol mixture at pH 7.20). The fluorescence intensity of the probe at an emission wavelength of 560 nm decreases proportionally with the increasing concentration of Fe³⁺. rsc.org This quenching effect is highly selective for Fe³⁺ over a range of other metal ions, including Cr³⁺, Cd²⁺, Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, Ba²⁺, Pb²⁺, Ca²⁺, Fe²⁺, Zn²⁺, Mg²⁺, and Al³⁺. rsc.org The probe demonstrates high sensitivity with a detection limit as low as 3.04 × 10⁻¹⁰ mol L⁻¹. rsc.org

Another innovative sensor design incorporates 9-anthraldehyde into a three-dimensional fluorescent hydrogel made from chitosan (B1678972) and polyvinyl alcohol (ChPA). This hydrogel sensor is capable of selectively detecting and discriminating between Fe³⁺ and Fe²⁺ in an aqueous environment. The emission intensity of the hydrogel is significantly enhanced in the presence of Fe³⁺, a phenomenon attributed to the inhibition of the photoinduced electron transfer (PET) process. nih.gov Conversely, the fluorescence is strongly quenched by Fe²⁺ due to chelation-enhanced quenching (CHEQ). nih.gov This dual-response mechanism allows for the distinct identification of both iron oxidation states. The detection limits for this hydrogel sensor are remarkably low, at 0.124 nM for Fe³⁺ and 0.138 nM for Fe²⁺. nih.gov

The development of hydrazone-linked covalent organic frameworks (COFs) has also provided a robust platform for Fe³⁺ detection. A COF synthesized from tris(4-formylphenyl)amine (B39881) and a chiral hydrazide precursor, when dispersed in ethanol (B145695), functions as a fluorescent sensor for Fe³⁺ with a detection limit of 64 nM. rsc.org

| Probe/Sensor | Analyte | Sensing Principle | Detection Limit | Solvent/Medium |

| 4-aminoacetophenone-9-anthraldehyde conjugate | Fe³⁺ | Fluorescence quenching ('turn-off') | 3.04 × 10⁻¹⁰ M | Water-Ethanol (pH 7.20) |

| Chitosan-polyvinyl alcohol-9-anthraldehyde hydrogel (ChPA) | Fe³⁺ | Fluorescence enhancement ('turn-on') | 0.124 nM | Aqueous |

| Chitosan-polyvinyl alcohol-9-anthraldehyde hydrogel (ChPA) | Fe²⁺ | Fluorescence quenching ('turn-off') | 0.138 nM | Aqueous |

| Hydrazone-linked Covalent Organic Framework (Tfpa–Mth COF) | Fe³⁺ | Fluorescence quenching | 64 nM | Ethanol |

Chemosensors for Anion and Organic Molecule Recognition

The hydrogen-bonding capabilities of the hydrazone group (N-H) make 9-Anthraldehyde hydrazone derivatives effective chemosensors for anions. The interaction with an anion, typically through hydrogen bonding, can lead to a detectable change in the optical properties of the sensor molecule, such as a color change or fluorescence quenching. nih.govresearchgate.net

A series of anthracene-based hydrazone receptors have been synthesized to study their anion recognition properties. Research indicates that the presence of electron-withdrawing groups, such as nitro groups, on the phenyl ring of the hydrazone enhances its binding affinity for anions. nih.gov These sensors have shown a high selectivity for acetate (B1210297) (AcO⁻) over other anions like fluoride (B91410) (F⁻), dihydrogen phosphate (B84403) (H₂PO₄⁻), chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻). nih.gov The binding of anions like AcO⁻, F⁻, and H₂PO₄⁻ typically results in fluorescence quenching. nih.gov In some cases, the interaction is strong enough to cause deprotonation of the N-H group, leading to a distinct color change, which allows for colorimetric sensing. nih.govresearchgate.net

An anthracene-based tripodal ligand, synthesized from the condensation of tris(2-aminoethyl)amine (B1216632) (tren) with 9-anthraldehyde followed by reduction, has also been investigated for anion sensing. In its protonated form, this chemosensor exhibits an enhancement in fluorescence intensity upon binding with anions such as fluoride, chloride, bromide, sulfate, and nitrate (B79036) in DMSO. nih.gov

While the primary focus has been on ion detection, the versatile hydrazone chemistry also allows for the design of sensors for organic molecules. Hydrazone derivatives are utilized for the detection of various organic compounds, including glucose and aromatic amines, through spectroscopic methods. researchgate.net

| Sensor Type | Target Analyte | Sensing Mechanism | Observed Effect |

| Anthracene-hydrazone derivative | Acetate (AcO⁻) | Hydrogen bonding | Fluorescence quenching, Color change |

| Anthracene-hydrazone derivative | Fluoride (F⁻) | Hydrogen bonding/Deprotonation | Fluorescence quenching, Color change |

| Anthracene-hydrazone derivative | Dihydrogen phosphate (H₂PO₄⁻) | Hydrogen bonding | Fluorescence quenching |

| Anthracene-tripodal ligand | Fluoride, Chloride, Bromide, Sulfate, Nitrate | Complex formation | Fluorescence enhancement |

Utilization as Derivatization Reagents in Advanced Analytical Techniques

Hydrazine-based reagents, including hydrazones, are widely used as derivatizing agents in analytical chemistry, particularly for the analysis of carbonyl compounds (aldehydes and ketones). researchgate.net The reaction of this compound or related hydrazine (B178648) reagents with a target carbonyl compound forms a stable hydrazone derivative. This process is crucial for several reasons: it can improve the chemical stability of the analyte, enhance its detectability by introducing a chromophore or fluorophore (like the anthracene group), and increase its molar mass, which can be advantageous in techniques like mass spectrometry. researchgate.netnih.gov

This derivatization strategy is a cornerstone of methods for analyzing aldehydes and ketones in environmental samples (e.g., air and water) and food chemistry. researchgate.net For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH), a related hydrazine reagent, is used in standard procedures for trapping and analyzing volatile carbonyls. The resulting hydrazones are then typically analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection. researchgate.net The principle is directly applicable to reagents based on 9-anthraldehyde, where the anthracene moiety would provide a fluorescent tag, potentially allowing for more sensitive detection by fluorescence spectroscopy.

In the field of mass spectrometry imaging (MSI), hydrazine-based derivatization reagents have been employed to improve the sensitivity and detection of carbonyl-containing compounds. nih.gov These reagents can act as "reactive matrices" in Matrix-Assisted Laser Desorption/Ionization (MALDI), reacting with the analyte in situ to form a more readily ionizable derivative. This approach has been successfully used to detect glucocorticoids in tissue samples with significantly improved detection limits. nih.gov

Mechanistic Studies of Sensing Action and Selectivity

The sensing action of this compound-based chemosensors is governed by several photophysical and chemical processes. Understanding these mechanisms is critical for designing sensors with high selectivity and sensitivity.

Commonly observed mechanisms include:

Photoinduced Electron Transfer (PET): In many fluorescent sensors, the receptor (hydrazone part) can donate an electron to the excited fluorophore (anthracene part), quenching the fluorescence. Upon binding with a specific analyte (like Fe³⁺), the electron-donating ability of the receptor is suppressed, which "turns on" the fluorescence. nih.govresearchgate.net

Chelation-Enhanced Quenching (CHEQ): Conversely, coordination with some metal ions (like Fe²⁺) can lead to fluorescence quenching. This can occur if the metal ion is paramagnetic or facilitates non-radiative decay pathways. nih.gov

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the sensor molecule, leading to a change in the ICT character of the excited state. This can cause a shift in the emission wavelength or a change in fluorescence intensity. researchgate.net

C=N Isomerization: The C=N double bond in the hydrazone moiety can undergo E/Z isomerization. In the excited state, this isomerization can be a non-radiative decay pathway, leading to weak fluorescence. Analyte binding can restrict this rotation, blocking this pathway and causing an increase in fluorescence intensity (fluorescence enhancement). researchgate.netresearchgate.net

Hydrogen Bonding and Deprotonation: For anion sensing, the primary interaction is often the formation of a hydrogen bond between the N-H proton of the hydrazone and the anion. nih.govmdpi.com For strongly basic anions like fluoride or acetate, this interaction can lead to the partial or complete deprotonation of the N-H group, causing significant changes in the absorption and emission spectra, often visible as a color change. nih.govresearchgate.net

The selectivity of these sensors is determined by the specific nature of the binding site. The size, charge, and coordination preferences of the metal ion, or the shape, basicity, and hydrogen-bonding affinity of the anion, dictate how strongly it will interact with the hydrazone receptor. By modifying the steric and electronic properties of the this compound scaffold, researchers can fine-tune the selectivity for a particular target analyte. nih.govnih.gov

Advanced Materials and Optoelectronic Applications of 9 Anthraldehyde Hydrazones

Integration into Organic Electroluminescent Devices (OLEDs)

Hydrazone derivatives are widely recognized for their role as hole-transporting materials (HTMs) in organic electroluminescent devices (OLEDs), a critical function for achieving high device efficiency and stability. The anthracene (B1667546) moiety within 9-anthraldehyde (B167246) hydrazone provides a robust, electron-donating core that facilitates the movement of positive charge carriers (holes) from the anode towards the emissive layer of the OLED.

The general mechanism relies on the formation of a stable cationic radical on the hydrazone molecule, which can then transport the charge through a hopping mechanism between adjacent molecules in the thin film. The planar structure of the anthracene group promotes favorable π-π stacking, which is essential for efficient intermolecular charge hopping.